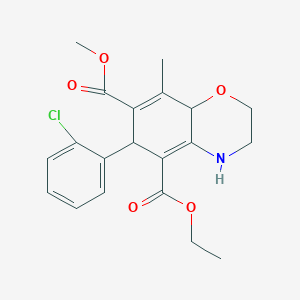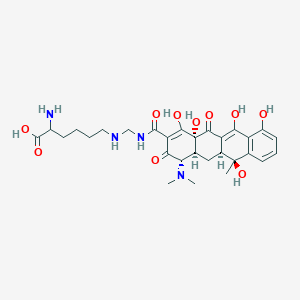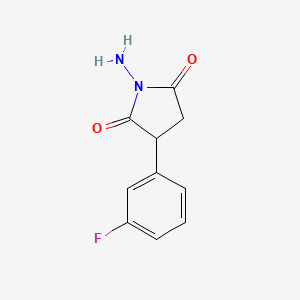
N-Amino-2-(m-fluorophenyl)succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione is a compound that belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine ring followed by the introduction of the amino and fluorophenyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a fluorophenyl-substituted diketone can yield the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for producing the compound in large quantities for research and pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Commonly involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens (chlorine, bromine) or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolidine derivatives .
Applications De Recherche Scientifique
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the core pyrrolidine structure but differ in their substituents, which can significantly alter their biological activity.
Fluorophenyl-substituted pyrrolidines: These compounds have similar fluorophenyl groups but may differ in other functional groups or ring structures.
Uniqueness
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of an amino group and a fluorophenyl group on the pyrrolidine ring.
Propriétés
Numéro CAS |
74208-85-8 |
|---|---|
Formule moléculaire |
C10H9FN2O2 |
Poids moléculaire |
208.19 g/mol |
Nom IUPAC |
1-amino-3-(3-fluorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H9FN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13(12)10(8)15/h1-4,8H,5,12H2 |
Clé InChI |
DJQWJHSBXLUHRV-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)N(C1=O)N)C2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



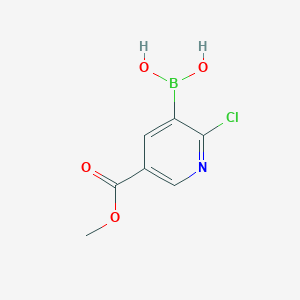

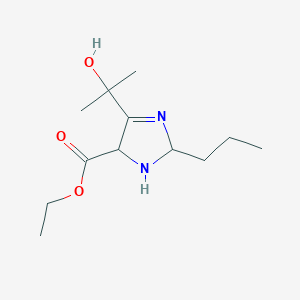
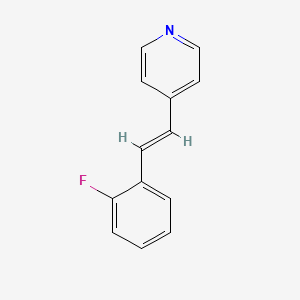
![Sodium 5-[[4-acetamido-2-(trifluoromethyl)phenyl]azo]-6-amino-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13406794.png)
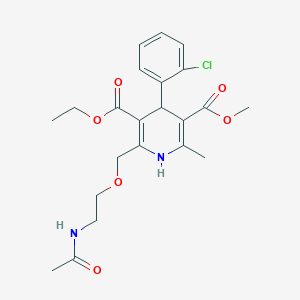
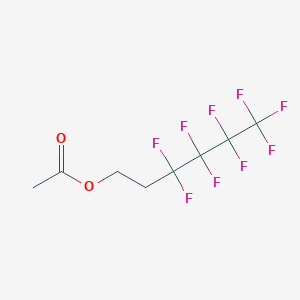

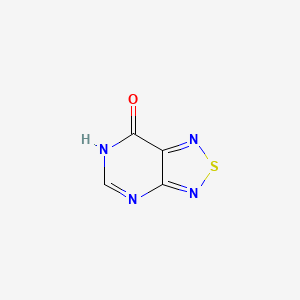
![5-[7-Trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidin-3-ylethynyl]-pyridine-3-sulfonic acid](/img/structure/B13406824.png)

